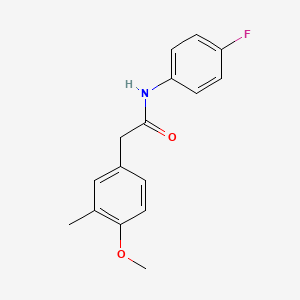

N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺

描述

N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound that may be involved in various chemical reactions and has properties that make it of interest in scientific research. Although specific studies on this compound are not directly found, related research on similar acetamide derivatives provides insights into possible synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions starting from primary compounds, such as 3-fluoro-4-cyanophenol, to create novel acetamide derivatives through processes involving elemental analysis, IR, and NMR spectroscopy (Yang Man-li, 2008). Another example includes the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, highlighting the role of deuterium substitution in reducing metabolic rates in vivo (Ming-Rong Zhang et al., 2005).

Molecular Structure Analysis

The structure of related compounds can be determined through various spectroscopic methods. For example, the molecular structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was elucidated using X-ray diffraction analysis, revealing hydrogen bonding patterns and chain formations (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

Acetamide derivatives can undergo a variety of chemical reactions, influenced by their structural components. For instance, the introduction of silylated derivatives of N-(2-hydroxyphenyl)acetamide led to the formation of benzoxazasiloles, showcasing the compound's reactivity towards organosilanes and the potential for forming heterocyclic structures (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline forms, are crucial for their application in various fields. For example, different crystalline forms of a glucocorticoid receptor agonist showed variations in absorption rates, which could be analogous to potential physical property variations in N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (Peter Norman, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming new bonds, are essential for understanding the applications and behavior of acetamide derivatives. Studies like the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in one pot highlight the innovative approaches to synthesizing and understanding the chemical properties of these compounds (A. Vavasori et al., 2023).

科学研究应用

代谢比较和除草剂活性

除草剂代谢:对与 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺具有结构相似性的氯乙酰胺除草剂的研究表明,它们在农业中得到广泛应用,并在人体和小鼠肝脏微粒体中具有代谢途径。这些研究强调了了解此类化合物对环境和健康的影响的重要性 (Coleman 等人,2000 年)。

除草剂合成和活性:人们已经探索了新型 N-取代乙酰胺的除草活性,这表明可以研究 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺等化合物,以了解其潜在的农用化学应用。这些化合物的构思和合成针对特定的杂草物种,展示了现代除草剂的多功能性和针对性 (吴等人,2011 年)。

药理学和生物化学应用

成像放射性配体的开发:对用正电子发射体标记的外周苯二氮卓受体 (PBR) 化合物的研究表明,特定的乙酰胺在开发神经退行性疾病的诊断工具方面很有用。此类研究强调了 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺在促进新型显像剂开发方面具有潜力 (张等人,2003 年)。

绿色合成中间体:乙酰胺衍生物的绿色合成突出了向环保化学合成方法的更广泛转变。研究用于合成乙酰胺中间体的有效催化剂和溶剂体系可以为包括 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺在内的化合物带来更可持续的生产工艺 (张群峰,2008 年)。

化学结构和相互作用研究

分子对接和酶抑制:在分子对接研究的支持下,对乙酰胺衍生物的合成和酶抑制活性的评估提供了此类化合物与生物靶标相互作用的见解。这一研究领域可以为基于 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺结构的新型治疗剂的开发奠定基础 (维尔克等人,2018 年)。

阴离子配位和晶体工程:对酰胺衍生物及其在晶体结构中与阴离子的配位进行的研究揭示了分子取向和分子间相互作用的重要性。这些见解可以指导设计具有特定性质的新材料和分子组装体,可能包括与 N-(4-氟苯基)-2-(4-甲氧基-3-甲基苯基)乙酰胺相关的性质 (卡利塔和巴鲁阿,2010 年)。

属性

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-9-12(3-8-15(11)20-2)10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGACGGOWSBBLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)

![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)

![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)

![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)

![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)

![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)